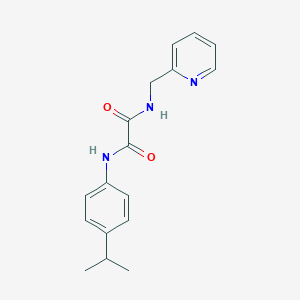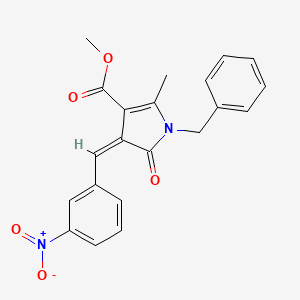
N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It has been extensively studied for its potential use in treating muscle wasting, osteoporosis, and other conditions that result in muscle loss.
Mecanismo De Acción
N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide selectively binds to androgen receptors in skeletal muscle and bone tissue, leading to an increase in muscle mass and bone density. It has been shown to have a higher affinity for androgen receptors in muscle and bone tissue compared to other tissues such as the prostate gland, which reduces the risk of side effects commonly associated with androgen therapy.
Biochemical and physiological effects:
This compound has been shown to increase muscle mass and bone density in animal studies. It has also been shown to increase muscle strength and improve physical performance in both animals and humans. Additionally, it has been shown to have a positive effect on lipid metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its high selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of side effects commonly associated with androgen therapy. However, one limitation is that it is still in the early stages of development and more research is needed to fully understand its potential benefits and limitations.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One direction is to further investigate its potential use in treating muscle wasting, osteoporosis, and other conditions that result in muscle loss. Another direction is to investigate its potential use in enhancing athletic performance and body composition. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to develop more potent and selective this compound with fewer side effects.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in treating muscle wasting, osteoporosis, and other conditions that result in muscle loss. It has also been studied for its potential use in enhancing athletic performance and body composition. In addition, it has been studied for its potential use in the treatment of male hypogonadism and as a male contraceptive.
Propiedades
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)13-6-8-14(9-7-13)20-17(22)16(21)19-11-15-5-3-4-10-18-15/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHFVHODEHBUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B3898931.png)
![3-benzyl-5,5-diethyl-2-[(2-hydroxyethyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3898939.png)

![3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate](/img/structure/B3898955.png)
![N-[(benzyloxy)carbonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide](/img/structure/B3898959.png)
![2-mercapto-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidin-4(7H)-one](/img/structure/B3898960.png)
![1-phenyl-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3898961.png)

![3-[3-({[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3898980.png)
![2-[(3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3898987.png)
![1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3899005.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3899013.png)
![2-amino-4-(1-ethylpropyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3899019.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3899023.png)